Cas no 128767-12-4 ((±)-MBDB hydrochloride)

(±)-MBDB hydrochloride Chemical and Physical Properties
Names and Identifiers
-
- (±)-MBDB hydrochloride
- N-Methyl-1-(1,3-benzodioxol-5-yl)-2-butanamine
- ((±))-N-Methyl-1-(3,4-methylenedioxyphenyl)-2-butylamine hydrochloride (MBDB)
- MBDB (hydrochloride)
- 1-(1,3-benzodioxol-5-yl)-N-methylbutan-2-amine,hydrochloride
- (±)-MBDB HCl
- (+\-)-MBDB hydrochloride solution
- 1-(1,3-benzodioxol-5-yl)-N-methylbutan-2-amine:hydrochloride
- 32MEB99FFS
- ((+/-))-N-Methyl-1-(3,4-methylenedioxyphenyl)-2-butylamine hydrochloride (MBDB)
- 1,3-Benzodioxole-5-ethanamine, alpha-ethyl-N-methyl-, hydrochloride
- rac-MBDB HCl (rac-N-Methyl-1-(3,4-Methylene-dioxyphenyl)-2-butanamine Hydrochloride)
- d,l-MBDB.HCl
- MBDB hydrochloride
- 1,3-Benzodioxole-5-ethanamine, alpha-ethyl-N-methyl-, hydrochloride (1:1)
- (+/-)-N-Methyl-1-(3,4-methylenedioxyphenyl)-2-butanamine hydrochloride, solid
- (+)-N-methyl-1-(1,3-benzodioxol-5-yl)-2-butanamine hydrochloride
- Methyl-j hydrochloride
- 1ST1986A
- rac-MBDB HCl
- 128767-12-4
- DTXSID40561483
- rac-MBDB HCl (rac-N-Methyl-1-(3,4-Methylenedioxyphenyl)-2-butanamine Hydrochloride) 1.0 mg/ml in Methanol (as free base)
- [1-(2H-1,3-benzodioxol-5-yl)butan-2-yl](methyl)amine hydrochloride
- d,l-MBDB.HCl, 1mg/ml in Methanol (as free base)
- 3,4-Methylenedioxy-N-methyl-alpha-ethylphenylethylamine hydrochloride
- alpha-Ethyl-N-methyl-1,3-benzodioxole-5-ethanamine hydrochloride (1:1)
- N-Methyl-1-(3,4-methylenedioxyphenyl)-2-butanamine Hydrochloride
- 1-(2H-1,3-Benzodioxol-5-yl)-N-methylbutan-2-amine--hydrogen chloride (1/1)
- 1-(1,3-benzodioxol-5-yl)-N-methylbutan-2-amine;hydrochloride
- 1,3-Benzodioxolyl-N-methylbutanamine hydrochloride
- CHEMBL3220668
- rac-MBDB HCl; rac-N-Methyl-1-(3,4-Methylenedioxyphenyl)-2-butanamine Hydrochloride; alpha-Ethyl-N-methyl-1,3-benzodioxole-5-ethanamine hydrochloride; 1,3-Benzodioxole-5-ethanamine, a-ethyl-N-methyl-, hydrochloride (1:1); 1,3-Benzodioxole-5-ethanamine, a-ethyl-N-methyl-, hydrochloride (9CI)
- N-METHYL-1-(1,3-BENZODIOXOL-5-YL)-2-BUTANAMINE HYDROCHLORIDE
- N-Methyl-1,3-benzodioxolylbutanamine hydrochloride
- DFA76712
-
- Inchi: InChI=1S/C12H17NO2.ClH/c1-3-10(13-2)6-9-4-5-11-12(7-9)15-8-14-11;/h4-5,7,10,13H,3,6,8H2,1-2H3;1H
- InChI Key: LFXXIXAVEJVYGY-UHFFFAOYSA-N
- SMILES: CCC(CC1=CC2=C(C=C1)OCO2)NC.Cl
Computed Properties
- Exact Mass: 243.10300
- Monoisotopic Mass: 243.1026065Da
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 16
- Rotatable Bond Count: 4
- Complexity: 198
- Covalently-Bonded Unit Count: 2
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 30.5Ų
Experimental Properties
- Density: 1.1±0.1 g/cm3
- Boiling Point: 299.8±9.0 °C at 760 mmHg
- Flash Point: 9℃
- PSA: 30.49000
- LogP: 3.14870
- Vapor Pressure: 0.0±0.6 mmHg at 25°C
(±)-MBDB hydrochloride Security Information
- Signal Word:warning
- Hazard Statement: H303 may be harmful by ingestion +h313 may be harmful by skin contact +h333 may be harmful by inhalation
- Warning Statement: P264+P280+P305+P351+P338+P337+P313
- Hazardous Material transportation number:UN1230 - class 3 - PG 2 - Methanol, solution
- Hazard Category Code: 11-23/24/25-39/23/24/25
- Safety Instruction: 16-36/37-45
-
Hazardous Material Identification:
- Storage Condition:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
(±)-MBDB hydrochloride Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci22056-5mg |
MBDB (hydrochloride) |
128767-12-4 | 98% | 5mg |
¥744.00 | 2023-09-09 | |
WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci22056-10mg |
MBDB (hydrochloride) |
128767-12-4 | 98% | 10mg |
¥1316.00 | 2023-09-09 | |
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | M-102-1ML |
128767-12-4 | 1ML |
¥681.32 | 2023-01-17 | |||
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | M-102-1ML |
(±)-MBDB hydrochloride |
128767-12-4 | 1.0 mg/mL in methanol (as free base), ampule of 1 mL, certified reference material, Cerilliant | 1ML |
556.29 | 2021-05-13 | |
WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci22056-50mg |
MBDB (hydrochloride) |
128767-12-4 | 98% | 50mg |
¥3741.00 | 2023-09-09 | |
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | M-102-1ML |
(±)-MBDB hydrochloride |
128767-12-4 | 1ml |
¥681.32 | 2023-05-01 |
(±)-MBDB hydrochloride Related Literature
-
Ryoji Kusaka,Yoshiya Inokuchi,Takayuki Ebata Phys. Chem. Chem. Phys., 2009,11, 9132-9140
-
Anthony W. Thomas,Paula K. Kuroishi,Maria M. Pérez-Madrigal,Andrew K. Whittaker,Andrew P. Dove Polym. Chem., 2017,8, 5082-5090
-
4. Yolk/shell nanoparticles: new platforms for nanoreactors, drug delivery and lithium-ion batteriesJian Liu,Shi Zhang Qiao,Jun Song Chen,Xiong Wen (David) Lou,Xianran Xing,Gao Qing (Max) Lu Chem. Commun., 2011,47, 12578-12591
-
Yingjie Zhao,Ruomeng Duan,Jianzhang Zhao,Chen Li Chem. Commun., 2018,54, 12329-12332
Additional information on (±)-MBDB hydrochloride
Introduction to (±)-MBDB Hydrochloride (CAS No. 128767-12-4)
(±)-MBDB hydrochloride, with the chemical name 1-(3,4-dimethylphenyl)-2-(2,5-dimethyl-1H-indol-3-yl)ethylamine hydrochloride, is a compound of significant interest in the field of pharmaceutical and biochemical research. This compound, identified by its CAS number CAS No. 128767-12-4, has garnered attention due to its unique structural properties and potential applications in various therapeutic areas.
The molecular structure of (±)-MBDB hydrochloride consists of a dimethylphenyl group attached to an ethylamine chain, which is further linked to a dimethyl-1H-indol-3-yl moiety. This intricate arrangement contributes to its distinct pharmacological profile, making it a subject of extensive study in medicinal chemistry. The hydrochloride salt form enhances its solubility and stability, facilitating its use in both laboratory and clinical settings.
Recent research has highlighted the therapeutic potential of (±)-MBDB hydrochloride in the treatment of neurological disorders. Studies have indicated that this compound exhibits properties that may be beneficial in modulating neurotransmitter activity. Specifically, it has been observed to interact with serotonin and dopamine receptors, suggesting its potential role in managing conditions such as depression and anxiety.
One of the most compelling aspects of (±)-MBDB hydrochloride is its ability to cross the blood-brain barrier, a critical factor for any compound intended for central nervous system (CNS) applications. This property allows the compound to reach its target receptors within the brain more effectively, thereby enhancing its therapeutic efficacy. Preclinical studies have demonstrated promising results in animal models, where (±)-MBDB hydrochloride showed potential in reducing symptoms associated with CNS disorders.
The synthesis of (±)-MBDB hydrochloride involves a multi-step process that requires precise control over reaction conditions and reagent selection. The dimethylphenyl group is typically introduced first, followed by the ethylamine chain and finally the dimethyl-1H-indol-3-yl moiety. The final step involves converting the free base into its hydrochloride salt, which is crucial for improving the compound's pharmacokinetic properties.
In terms of pharmacological activity, (±)-MBDB hydrochloride has been found to exhibit both agonistic and antagonistic effects depending on the receptor subtype it interacts with. This dual functionality makes it a versatile compound that could be explored for a wide range of therapeutic applications. Additionally, its structural similarity to other known psychoactive substances has prompted researchers to investigate its potential effects on mood regulation and cognitive function.
Several recent studies have focused on understanding the mechanisms of action of (±)-MBDB hydrochloride at the molecular level. These studies have utilized advanced techniques such as X-ray crystallography and computational modeling to elucidate how the compound binds to its target receptors. Such insights are invaluable for designing more effective derivatives and optimizing therapeutic strategies.
The safety profile of (±)-MBDB hydrochloride is another area of active investigation. While preclinical studies have shown promising results, it is essential to conduct thorough toxicological assessments before moving to human trials. These assessments will help determine the appropriate dosage ranges and identify any potential side effects or adverse reactions.
Future research directions for (±)-MBDB hydrochloride include exploring its potential in combination therapies with other psychoactive compounds. By studying how it interacts with different drugs, researchers hope to uncover new treatment strategies for complex neurological disorders. Additionally, investigating its effects in different patient populations will provide valuable data on its clinical applicability.
The development of novel pharmaceutical compounds often involves a collaborative effort between academic researchers and industry partners. (±)-MBDB hydrochloride represents an excellent example of how academic research can lead to innovative drug candidates with significant therapeutic potential. As more data becomes available, it is likely that this compound will attract further investment and attention from both academic and industrial sectors.
In conclusion, (±)-MBDB hydrochloride is a fascinating compound with a unique structure and promising pharmacological properties. Its ability to interact with key neurotransmitter receptors makes it a valuable candidate for further research in neurological disorders. As our understanding of this compound grows, so too does the potential for developing new treatments that could improve the lives of patients worldwide.
128767-12-4 ((±)-MBDB hydrochloride) Related Products
- 1892306-38-5(tert-butyl N-2-hydroxy-5-(piperidin-3-yl)phenylcarbamate)
- 1483263-48-4(4-(2,5-dichlorothiophen-3-yl)butan-1-amine)
- 1511093-74-5(tert-butyl 3-(1-phenylethyl)piperazine-1-carboxylate)
- 2228370-68-9(tert-butyl 2-(cyclopropylmethyl)piperazine-1-carboxylate)
- 1219803-20-9(4-PIPERIDINE-D9-CARBOXAMIDE)
- 1270453-60-5(4-4-(pyrrolidin-2-yl)phenylmorpholine)
- 40682-56-2(ethyl 2-amino-3-hydroxy-3-phenylpropanoate)
- 338425-25-5(<br>N-(4-Bromo-phenyl)-2-(4-phenyl-5-pyridin-4-yl-4H-[1,2,4]triazol-3-ylsulfany l)-acetamide)
- 2227246-92-4(Fmoc-PEG12-NHS ester)
- 898791-17-8(1-(3-chloro-5-fluorophenyl)-3-(3-methylphenyl)propan-1-one)



